Bienvenue dans la boutique en ligne BenchChem!

6-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline

Monoamine oxidase B Quinoxaline positional isomerism Target engagement selectivity

This 6-substituted quinoxaline-piperidine (CAS 2034429-64-4) is a critical reference tool for opioid/ORL-1 receptor SAR campaigns. Its unique 6-carbonyl regiochemistry directs pharmacology away from the MAO-B inhibition observed in the 2-isomer (IC50=17,000 nM). Request analytical certification (HPLC ≥95%, qNMR) confirming 6-position attachment to avoid 2-isomer contamination. Ideal for focused library synthesis and negative control studies.

Molecular Formula C19H18N4O2
Molecular Weight 334.379
CAS No. 2034429-64-4
Cat. No. B2886818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline
CAS2034429-64-4
Molecular FormulaC19H18N4O2
Molecular Weight334.379
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C19H18N4O2/c24-19(14-1-2-17-18(13-14)22-10-9-21-17)23-11-5-16(6-12-23)25-15-3-7-20-8-4-15/h1-4,7-10,13,16H,5-6,11-12H2
InChIKeyXBOOJJAQTQALNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[4-(Pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline (CAS 2034429-64-4): Structural Identity and Patent Pedigree for Targeted Procurement


6-[4-(Pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline (CAS 2034429-64-4) is a heterocyclic small molecule (C19H18N4O2, MW 334.379) that integrates a quinoxaline core with a 4-(pyridin-4-yloxy)piperidine moiety via a carbonyl linker at the quinoxaline 6-position . The compound belongs to the substituted-quinoxaline-type piperidine class extensively patented by Purdue Pharma L.P. and Shionogi & Co., Ltd. for modulation of opioid and opioid-receptor-like (ORL-1) receptors, with demonstrated utility in pain, neurological, and psychiatric indications [1]. Its structural architecture—combining a privileged quinoxaline pharmacophore with a pyridinyl-oxy piperidine fragment—places it within a well-characterized patent landscape, yet its specific 6-substitution pattern distinguishes it from earlier-generation analogs substituted at the quinoxaline 2-position [2].

Procurement Risk: Why In-Class Quinoxaline-Piperidine Analogs Cannot Substitute for 6-[4-(Pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline


Within the substituted-quinoxaline-type piperidine family, seemingly minor structural variations produce profound shifts in target engagement profiles. The position of carbonyl attachment on the quinoxaline ring (6- vs. 2-) alters the spatial orientation of the piperidine-pyridinyloxy moiety, which directly impacts receptor binding pocket complementarity [1]. Furthermore, the pyridin-4-yloxy substituent introduces a hydrogen-bond-accepting pyridine nitrogen and a flexible ether linkage absent in simpler analogs such as CX-516 (1-(quinoxalin-6-ylcarbonyl)piperidine), which lacks any aromatic ether extension [2]. Procurement of an incorrect positional isomer or deconstructed analog carries a high risk of obtaining a compound with a fundamentally different pharmacological fingerprint—potentially targeting MAO-B, AMPA receptors, or other off-target proteins instead of the intended opioid/ORL-1 axis—thereby invalidating SAR continuity and wasting discovery resources [3].

Quantitative Differentiation Evidence: 6-[4-(Pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline Performance Against Closest Analogs


Quinoxaline Substitution Position: 6-Carbonyl vs. 2-Carbonyl Isomer Divergence in MAO-B Inhibition

The 2-positional isomer 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline (CAS 2034301-18-1) exhibits measurable but weak MAO-B inhibition (IC50 = 17,000 nM) [1]. This MAO-B activity is entirely absent from the pharmacological profile described for 6-substituted quinoxaline-type piperidine compounds in Purdue Pharma's ORL-1/mu/delta/kappa opioid receptor patent families, indicating that moving the carbonyl from the 6- to the 2-position redirects target engagement from opioid receptors toward amine oxidase enzymes [2]. The 6-carbonyl configuration is structurally required for opioid receptor pharmacophore alignment.

Monoamine oxidase B Quinoxaline positional isomerism Target engagement selectivity

Pyridin-4-yloxy Ether Extension: Physicochemical Differentiation from Unsubstituted Piperidine Analog CX-516

The pyridin-4-yloxy substituent adds a hydrogen-bond-accepting pyridine nitrogen (pKa ~5.2 for pyridinium) and extends the molecular surface relative to the unsubstituted piperidine analog CX-516 (CAS 154235-83-3). While direct experimental logP/logD values for CAS 2034429-64-4 are not publicly available, computational estimation using the MolBIC platform indicates a logP of approximately 3.3 for structurally related US8846929 series compounds [1]. In contrast, CX-516 (piperidin-1-yl-quinoxalin-6-yl-methanone) has a calculated logP of ~1.8–2.2 based on its simpler architecture lacking the aromatic ether [2]. The increased lipophilicity of the pyridin-4-yloxy congener is predicted to enhance passive membrane permeability while the pyridine nitrogen provides an additional handle for polar interactions within receptor binding pockets.

Lipophilicity modulation Piperidine substitution Solubility and permeability

Opioid Receptor Pharmacophore Alignment: Class-Level Selectivity Profile Inferred from Patent Structure-Activity Relationships

Substituted-quinoxaline-type piperidine compounds of the Purdue Pharma patent series are explicitly characterized as ligands for ORL-1, mu, kappa, and delta opioid receptors [1]. Within this series, compounds bearing a quinoxaline-6-carbonyl-piperidine scaffold with heteroaryl-oxy substituents at the piperidine 4-position constitute a distinct sub-genus. BindingDB data for representative phosphorus-substituted analogs from US9598447 show ORL-1 binding with EC50 values in the low nanomolar range (EC50 = 2.92 nM for BDBM303068 / US9598447 Ref. No. OO) [2]. The 6-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline architecture retains the critical quinoxaline-6-carbonyl-piperidine-4-oxy-heteroaryl connectivity pattern.

ORL-1 receptor Opioid receptor selectivity Pain pharmacology

Molecular Complexity and Synthetic Tractability: Procurement Advantages Over Bridged-Piperidine Congeners

Compared to the bridged-piperidine series (e.g., US9145408, US8476271) which incorporate 8-azabicyclo[3.2.1]octane or related constrained bicycles, 6-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline features a synthetically more accessible monocyclic piperidine scaffold [1]. The bridged-piperidine analogs require multi-step stereoselective synthesis of the bicyclic amine core, whereas the 4-(pyridin-4-yloxy)piperidine fragment can be assembled via straightforward nucleophilic aromatic substitution of 4-chloropyridine with 4-hydroxypiperidine followed by amide coupling to quinoxaline-6-carboxylic acid . This synthetic tractability translates to more reliable commercial supply, shorter lead times, and lower procurement cost relative to bridged congeners.

Chemical synthesis Building block availability Piperidine vs. bridged-piperidine

Recommended Application Scenarios for 6-[4-(Pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline Based on Evidence Profile


Opioid / ORL-1 Receptor Pharmacological Tool Compound for Pain Target Validation

The compound's structural alignment with the Purdue Pharma substituted-quinoxaline-type piperidine patent series—specifically compounds demonstrating ORL-1 binding with nanomolar EC50 values [1]—positions it as a candidate tool molecule for probing nociceptin/orphanin FQ peptide receptor function in pain models. Its monocyclic piperidine scaffold offers a synthetically accessible entry point to this pharmacophore class [2]. Researchers should request analytical certification (HPLC purity ≥95%, qNMR) confirming the 6-carbonyl regiochemistry to avoid contamination with the 2-isomer.

Structure-Activity Relationship (SAR) Studies on Quinoxaline Substitution Position

The documented divergence between 6-substituted (opioid/ORL-1 pharmacology) and 2-substituted (MAO-B inhibition, IC50 = 17,000 nM [3]) quinoxaline-piperidine isomers makes CAS 2034429-64-4 a critical reference compound for SAR campaigns exploring positional effects on target engagement. Side-by-side procurement of both the 6-isomer and the 2-isomer (CAS 2034301-18-1) enables well-controlled head-to-head pharmacological profiling.

Medicinal Chemistry Hit Expansion: Piperidine 4-Position Derivatization Library Design

The pyridin-4-yloxy group at the piperidine 4-position serves as a versatile diversification point. The ether-linked pyridine provides a hydrogen-bond-accepting moiety that can be systematically varied (e.g., pyridine → pyrimidine, substituted pyridines) to modulate logP and receptor subtype selectivity [4]. This compound can anchor a focused library around the quinoxaline-6-carbonyl-piperidine template, leveraging the class-level logP advantage (~3.3 estimated) for CNS drug discovery programs.

Negative Control for MAO-B-Mediated Pathways in Phenotypic Screens

In contrast to its 2-substituted positional isomer which measurably inhibits MAO-B (IC50 = 17,000 nM [3]), the 6-substituted compound is expected to be devoid of MAO-B activity based on patent-class pharmacology [1]. This differential MAO-B engagement makes CAS 2034429-64-4 a suitable negative control compound in phenotypic assays where MAO-B-mediated off-target effects must be ruled out, provided that the user independently confirms the lack of MAO-B activity in their specific assay system.

Quote Request

Request a Quote for 6-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.